2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine
Description
Contemporary Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Chemical Biology
The pyrimidine nucleus is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. This inherent biological relevance has inspired chemists to explore a vast chemical space populated by synthetic pyrimidine derivatives. researchgate.netnih.gov These efforts have yielded a multitude of clinically successful drugs with applications spanning oncology, infectious diseases, and metabolic disorders. nih.gov The ability of the pyrimidine ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets contributes to its widespread utility.
The versatility of the pyrimidine scaffold allows for the creation of large and diverse compound libraries, which are essential for high-throughput screening and the identification of new lead compounds. The continued exploration of pyrimidine chemistry is therefore a vibrant and critical area of research in the quest for new medicines.
The Role of Substituted Pyrimidines in Drug Discovery and Development
The biological activity of a pyrimidine core can be finely tuned by the introduction of various substituents at different positions on the ring. This modular approach allows for the optimization of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For instance, the introduction of specific side chains can enhance binding affinity to a target protein or modulate the molecule's solubility and metabolic stability.
Substituted pyrimidines are known to exhibit a wide array of pharmacological activities, including but not limited to:
Anticancer: Many pyrimidine derivatives function as kinase inhibitors, disrupting signaling pathways that are crucial for cancer cell proliferation and survival. acs.org
Antiviral: By mimicking natural nucleosides, substituted pyrimidines can interfere with viral replication processes. nih.gov
Antibacterial: Certain pyrimidine-containing compounds have demonstrated efficacy against various bacterial strains.
Anti-inflammatory: The modulation of inflammatory pathways is another therapeutic area where substituted pyrimidines have shown promise.
The strategic placement and chemical nature of substituents are therefore critical considerations in the design of new pyrimidine-based drugs.
Contextualizing the 2,4-Dichloropyrimidine (B19661) Moiety in Synthetic Strategy
The 2,4-dichloropyrimidine unit is a highly valuable and reactive intermediate in organic synthesis. The two chlorine atoms serve as excellent leaving groups, allowing for sequential and regioselective displacement by a variety of nucleophiles. This differential reactivity is a key feature that enables the construction of complex, multi-substituted pyrimidine derivatives.
Typically, the chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This reactivity pattern can be exploited to introduce different functionalities at these two positions in a controlled manner. Common transformations involving the 2,4-dichloropyrimidine core include:
Amination: Reaction with primary or secondary amines to introduce amino substituents.
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols to form ether linkages.
Thiolation: Reaction with thiols to generate thioether derivatives.
Cross-coupling reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.
This synthetic flexibility makes the 2,4-dichloropyrimidine moiety a powerful building block for the assembly of diverse molecular architectures.
The Boc-Protected Pyrrolidine (B122466) Motif as a Chiral and Functional Handle
The inclusion of a pyrrolidine ring, particularly a chiral one, introduces a three-dimensional element to a molecule, which can be crucial for achieving high-affinity and selective binding to a biological target. nih.gov The pyrrolidine scaffold is a common feature in many natural products and approved drugs. mdpi.com
The use of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen serves several important purposes in a synthetic strategy:
Chirality: The pyrrolidine ring in "2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine" is chiral at the C3 position. The Boc group helps to maintain the stereochemical integrity of this center throughout a synthetic sequence.
Modulation of Reactivity: The Boc group deactivates the nitrogen atom, preventing it from participating in unwanted side reactions.
Solubility: The tert-butyl group can enhance the solubility of the molecule in organic solvents, facilitating purification and handling.
Deprotection: The Boc group can be readily removed under acidic conditions, revealing the secondary amine which can then be used for further functionalization.
The combination of the reactive 2,4-dichloropyrimidine core with the chiral and synthetically versatile Boc-protected pyrrolidine moiety in "this compound" creates a molecule with significant potential for the development of novel and complex chemical entities with tailored biological activities.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2,6-dichloropyrimidin-4-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-13(2,3)20-12(19)18-5-4-8(7-18)9-6-10(14)17-11(15)16-9/h6,8H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCCMCHCTVHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4 Dichloro 6 1 Boc Pyrrolidin 3 Yl Pyrimidine and Analogues
Synthesis of Halogenated Pyrimidine (B1678525) Precursors
The foundation for the target molecule is a halogenated pyrimidine ring, which serves as an electrophilic scaffold for subsequent functionalization. The preparation of these precursors involves established and modern techniques in heterocyclic chemistry.
Derivatization from 2,4-Dichloropyrimidine (B19661)
2,4-Dichloropyrimidine is a common and versatile starting material for the synthesis of a wide array of pyrimidine derivatives. researchgate.net It is typically synthesized from inexpensive bulk chemicals like uracil (B121893) through chlorination. chemicalbook.com Various chlorinating agents can be employed for this transformation, each with specific reaction conditions. The reaction generally involves heating the pyrimidine precursor with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), sometimes in the presence of a catalyst like dimethylformamide (DMF) or an amine base. chemicalbook.com
| Chlorinating Agent | Typical Substrate | Common Conditions | Reference |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Uracil / 2,4-Dihydroxypyrimidines | Reflux, often with a tertiary amine (e.g., N,N-diethylaniline) | chemicalbook.com |
| Thionyl Chloride (SOCl₂) / Bis(trichloromethyl) carbonate (BTC) | 2,4-Dihydroxypyrimidine | Catalytic DMAP, 65-70 °C | chemicalbook.com |
| Phosgene (COCl₂) | Imidoyl Chlorides | Reaction with formamide (B127407) and acetamide (B32628) derivatives | googleapis.com |
Once formed, 2,4-dichloropyrimidine serves as a key building block. The two chlorine atoms exhibit different reactivities, which can be exploited for sequential, regioselective substitutions to build more complex molecules. wuxiapptec.com
Regioselective Introduction of Halogen Substituents
Achieving specific halogenation patterns on a pre-existing pyrimidine ring is essential for creating the precise precursors needed for complex targets. The electron-deficient nature of the pyrimidine ring makes it resistant to standard electrophilic aromatic substitution (EAS). researchgate.net Therefore, specialized methods are required to introduce halogen substituents regioselectively.
Recent advancements have focused on using hypervalent iodine(III) reagents, which can facilitate clean and efficient halogenation under mild, aqueous conditions. rsc.org For instance, using a combination of a potassium halide (KX) and a hypervalent iodine oxidant like Phenyliodine diacetate (PIDA) in water at room temperature allows for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines. rsc.org While not a simple pyrimidine, this demonstrates modern approaches to controlling regioselectivity. Other methods involve the use of N-halosuccinimides (NCS, NBS, NIS), which can provide halogen atoms under conditions suitable for heterocycles, often requiring specific solvents or catalysts to achieve the desired regioselectivity. acs.org For pyridines, a related heterocycle, strategies involving temporary dearomatization via Zincke imine intermediates have been developed to achieve highly regioselective 3-halogenation under mild conditions. chemrxiv.org Such innovative strategies highlight the ongoing development of methods to control the precise placement of halogens on heterocyclic scaffolds.
Introduction of the Boc-Protected Pyrrolidinyl Moiety
With a suitable di- or poly-halogenated pyrimidine precursor in hand, the next critical step is the introduction of the N-Boc-pyrrolidin-3-yl group. This is typically achieved through a carbon-nitrogen bond-forming reaction, where the pyrrolidine (B122466) amine acts as a nucleophile.
Nucleophilic Aromatic Substitution (SNAr) with Boc-Pyrrolidin-3-yl Amines
Nucleophilic aromatic substitution (SNAr) is the most common and effective method for attaching amine nucleophiles to electron-deficient halogenated heterocycles like dichloropyrimidines. wuxiapptec.com The reaction proceeds via a Meisenheimer intermediate, and the rate is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the halogen leaving groups.
The reaction between a halogenated pyrimidine and N-Boc-3-aminopyrrolidine is typically carried out in a polar aprotic solvent, such as DMF, DMSO, or acetonitrile, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to neutralize the generated HCl. The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various N-nucleophiles proceeds effectively, demonstrating the utility of SNAr for introducing substituents onto pyrimidine-fused systems. nih.gov This principle is directly applicable to the reaction of N-Boc-3-aminopyrrolidine with a suitable dichloropyrimidine precursor.
Utilization of Chiral Pool-Derived Pyrrolidine Building Blocks
The pyrrolidinyl moiety in many pharmaceutical candidates is chiral, making stereocontrol a crucial aspect of the synthesis. The N-Boc-pyrrolidin-3-yl amine building block can be sourced from the "chiral pool," utilizing naturally occurring, enantiomerically pure starting materials. nih.gov
Control of Regioselectivity in the Functionalization of Polysubstituted Pyrimidines
When a pyrimidine ring contains multiple halogen substituents, controlling which position reacts with the incoming nucleophile is a significant challenge. In 2,4-dichloropyrimidine, the C4 position is generally more reactive toward nucleophilic attack than the C2 position. wuxiapptec.com However, this selectivity is highly sensitive to electronic and steric effects from other substituents on the ring. wuxiapptec.comwuxiapptec.com
An electron-withdrawing group at the C5 position strongly enhances the preference for substitution at the C4 position. nih.govresearchgate.net Conversely, an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com This directing effect is critical in multi-step syntheses. For a molecule like 2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine, the pyrrolidinyl group at C6, being an electron-donating amino substituent, would activate the C2 and C4 positions but would sterically hinder the adjacent C-positions, influencing the regiochemical outcome of subsequent reactions. Quantum mechanics (QM) analyses have been used to understand and predict this variable regioselectivity by examining the Lowest Unoccupied Molecular Orbital (LUMO) distribution and transition state energies. wuxiapptec.com
| Substituent Position | Substituent Type | Preferred Site of Nucleophilic Attack | Reference |
|---|---|---|---|
| None | -H | C4 (generally preferred) | wuxiapptec.com |
| C5 | Electron-Withdrawing (e.g., -NO₂, -CN) | C4 (strongly preferred) | nih.govresearchgate.net |
| C6 | Electron-Donating (e.g., -NHR, -OR) | C2 | wuxiapptec.com |
| C5 | Sterically Bulky Group | Can affect C4/C2 selectivity | wuxiapptec.com |
This predictable control over regioselectivity allows for the rational design of synthetic routes to complex, polysubstituted pyrimidines.
Multi-Component Reaction Strategies for Pyrimidine-Pyrrolidine Scaffolds
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all the starting materials. This approach is prized for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds.
While the direct synthesis of the this compound core via a single MCR is not extensively documented, conceptual strategies can be devised based on established MCRs for the individual heterocyclic components. For instance, a novel iridium-catalyzed MCR for pyrimidines has been developed that utilizes amidines and up to three different alcohols. Such a strategy could theoretically be adapted to incorporate a pyrrolidine-containing building block.
A hypothetical MCR for a pyrimidine-pyrrolidine scaffold might involve the convergence of:
A pyrrolidine-derived component, such as an amidine or a related precursor.
A three-carbon dielectrophile to form the pyrimidine ring.
A source of nitrogen, like ammonia (B1221849) or an ammonium (B1175870) salt.
This strategy would aim to construct the fused heterocyclic system in a single step, offering significant advantages over traditional linear synthetic routes. The development of such MCRs remains a key area of interest for streamlining the synthesis of complex medicinal compounds.
| Reaction Component | Role in Synthesis | Example Precursor | Key Principle |
|---|---|---|---|
| Pyrrolidine-Containing Building Block | Provides the pre-formed pyrrolidine ring | Pyrrolidine-3-carboxamidine | Incorporates the pyrrolidine moiety directly into the final scaffold. |
| Three-Carbon Unit | Forms the backbone of the pyrimidine ring | Malonyl dichloride or a related α,β-unsaturated ketone | Reacts with the nitrogen sources to facilitate cyclization into the pyrimidine ring. |
| Nitrogen Source | Provides the second nitrogen atom for the pyrimidine ring | Ammonium acetate | Completes the heterocyclic ring formation through condensation and cyclization reactions. |
| Catalyst/Solvent System | Facilitates the reaction cascade | Iridium-pincer complexes or other transition metals | Enables bond formations under controlled conditions, often enhancing regioselectivity. |
Orthogonal Protecting Group Chemistry for Selective Functionalization (e.g., Boc Group)
Orthogonal protection is a fundamental strategy in multi-step organic synthesis that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. This allows for the selective unmasking and reaction of different functional groups within a complex molecule. In the synthesis of this compound, the tert-butoxycarbonyl (Boc) group plays a crucial role as an orthogonal protecting group for the nitrogen atom of the pyrrolidine ring.
The pyrimidine ring in this compound features two chlorine atoms at the C2 and C4 positions, which are susceptible to nucleophilic aromatic substitution (SNAr). The secondary amine of the pyrrolidine ring is also a potent nucleophile. Without protection, this amine could compete in SNAr reactions or lead to undesired side reactions and polymerization.
The Boc group is installed on the pyrrolidine nitrogen, effectively masking its nucleophilicity. This protection is robust and stable under the conditions required for selective SNAr reactions or palladium-catalyzed cross-coupling reactions (like Suzuki coupling) at the C2 and C4 positions of the pyrimidine ring. For example, one chlorine can be selectively displaced by a nucleophile at the more reactive C4 position, while the C2 position and the Boc-protected pyrrolidine remain intact. Subsequently, a different functional group can be introduced at the C2 position.
Crucially, the Boc group is acid-labile and can be removed cleanly under acidic conditions, such as with trifluoroacetic acid (TFA), which are orthogonal to the basic or metallic conditions often used for modifying the pyrimidine ring. This selective deprotection reveals the pyrrolidine amine, making it available for subsequent functionalization, such as acylation or alkylation, without altering the substituents installed on the pyrimidine core. This orthogonal strategy provides precise control over the synthetic sequence, enabling the creation of diverse and complex analogues from a common intermediate.
| Property | Description | Reagents/Conditions | Orthogonality Principle |
|---|---|---|---|
| Protection | Masks the nucleophilicity of the pyrrolidine nitrogen. | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, DMAP | The protected amine is stable to subsequent reactions. |
| Stability | The Boc group is stable under conditions used for pyrimidine functionalization. | Basic conditions (e.g., K3PO4, DIPEA), Pd-catalysis (e.g., Suzuki coupling) | Allows for selective SNAr or cross-coupling reactions on the pyrimidine ring without affecting the pyrrolidine moiety. |
| Deprotection | Selective removal of the Boc group to reveal the free amine. | Strong acids (e.g., Trifluoroacetic acid (TFA) in DCM, HCl in MeOH) | Cleavage conditions do not affect common functional groups installed on the pyrimidine ring (e.g., aryl groups, ethers, esters). |
Chemical Reactivity and Derivatization Pathways of 2,4 Dichloro 6 1 Boc Pyrrolidin 3 Yl Pyrimidine
Selective Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The two chlorine atoms at the C-2 and C-4 positions serve as excellent leaving groups, enabling the introduction of a variety of functional groups.
Differential Reactivity of Chloro Substituents at C-2 and C-4
In SNAr reactions involving 2,4-dichloropyrimidines, the chloro substituent at the C-4 position is generally more reactive than the one at the C-2 position. stackexchange.comacs.org This preferential reactivity can be attributed to several factors:
Electronic Effects : Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 position compared to the C-2 position, making it more susceptible to nucleophilic attack. stackexchange.comwuxiapptec.com
Intermediate Stability : The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com Attack at the C-4 position allows for the delocalization of the negative charge onto both ring nitrogen atoms, forming a more stable para-quinoid-like intermediate. In contrast, attack at the C-2 position results in a less stable ortho-quinoid intermediate. acs.org
Steric Hindrance : The C-2 position is flanked by two nitrogen atoms, which can create greater steric hindrance and electrostatic repulsion for an approaching nucleophile compared to the C-4 position. stackexchange.com
This inherent reactivity difference (C-4 > C-2) is a common feature in the chemistry of pyrimidines. acs.org However, it is important to note that this regioselectivity is not absolute and can be influenced by the presence of other substituents on the pyrimidine ring. For instance, strong electron-donating groups at the C-6 position can reverse this trend, favoring substitution at the C-2 position. wuxiapptec.comwuxiapptec.com
Amine, Alkoxide, and Thiol Functionalization
The differential reactivity of the chloro groups allows for the sequential and regioselective introduction of various nucleophiles.
Amine Functionalization: The reaction of 2,4-dichloropyrimidines with amine nucleophiles often yields a mixture of C-4 and C-2 substituted isomers, with the C-4 isomer typically predominating. acs.orggoogle.com However, the selectivity can be moderate, leading to challenges in isomer separation. acs.org Specific conditions have been developed to improve this selectivity. For example, using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) in a palladium-catalyzed reaction with aliphatic secondary amines can strongly favor the formation of the C-4 substituted product. acs.org Conversely, using tertiary amines as nucleophiles on pyrimidine rings with an electron-withdrawing group at C-5 can lead to excellent C-2 selectivity. nih.govresearchgate.net
Alkoxide and Thiolate Functionalization: Similarly, alkoxides and thiolates can be employed as nucleophiles to displace the chlorine atoms. The reaction with anionic nucleophiles, such as phenoxides, has been shown to exhibit good C-4/C-2 regioselectivity. acs.org In certain substituted pyrimidines, such as 2-MeSO₂-4-chloropyrimidine, reactions with alkoxides can occur exclusively at the C-2 position, a selectivity attributed to the formation of a hydrogen bond complex that directs the nucleophile. wuxiapptec.comwuxiapptec.com This highlights the sensitivity of the reaction's regioselectivity to the specific substrate and nucleophile involved.
| Nucleophile Type | Typical Position of First Substitution | Controlling Factors | Reference |
|---|---|---|---|
| Primary/Secondary Amines | C-4 (often with moderate selectivity) | Electronic preference of pyrimidine ring | acs.org |
| Anionic Anilides/Phenolates | C-4 (good selectivity) | Formation of more stable Meisenheimer intermediate | acs.org |
| Alkoxides (on certain substituted pyrimidines) | C-2 (high selectivity) | Substituent effects (e.g., directing groups) | wuxiapptec.comwuxiapptec.com |
| Tertiary Amines (on C-5 EWG pyrimidines) | C-2 (high selectivity) | Nature of nucleophile and ring substituents | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For 2,4-dichloropyrimidine (B19661) derivatives, these reactions also exhibit regioselectivity, typically favoring the more reactive C-4 position. nih.gov
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Introduction
The Suzuki-Miyaura coupling reaction is widely used to introduce aryl and heteroaryl moieties onto the pyrimidine scaffold. It has been well-established that for 2,4-dichloropyrimidines, the first Suzuki coupling occurs preferentially at the C-4 position. nih.govmdpi.com This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond. mdpi.com
This regioselectivity allows for a stepwise functionalization strategy. A first Suzuki coupling can be performed under milder conditions to substitute the C-4 chlorine. Subsequently, a second, different aryl or heteroaryl group can be introduced at the C-2 position under more forcing conditions (e.g., higher temperature). nih.gov Efficient one-pot, two-step Suzuki coupling procedures have been developed to synthesize diversely substituted diarylated pyrimidines. nih.govresearchgate.net
| Coupling Position | Typical Reaction Conditions | Catalyst/Base Example | Reference |
|---|---|---|---|
| C-4 (First Coupling) | Lower temperature (e.g., 55 °C) | Pd(PPh₃)₄ / K₂CO₃ | nih.govmdpi.com |
| C-2 (Second Coupling) | Higher temperature (e.g., 90 °C) | Pd(PPh₃)₄ / K₂CO₃ | nih.gov |
Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira reaction facilitates the introduction of alkyne functionalities through the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a combination of palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org
When applied to dihalopyrimidines, the Sonogashira coupling can also be used for selective functionalization. However, compared to Suzuki reactions, the difference in reactivity between the C-2 and C-4 positions in Sonogashira couplings can be less pronounced. acs.org The regioselectivity can often be controlled by the choice of the palladium catalyst and, specifically, the phosphine (B1218219) ligands used. rsc.org This allows for the targeted synthesis of mono- or di-alkynylated pyrimidine derivatives, which are valuable precursors for more complex heterocyclic structures.
Transformations of the Pyrrolidine (B122466) Moiety
The 1-Boc-pyrrolidin-3-yl substituent offers another site for chemical modification, primarily centered on the Boc (tert-butoxycarbonyl) protecting group. The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. acsgcipr.org
The most common transformation is the deprotection of the pyrrolidine nitrogen. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane (B91453) or methanol (B129727). acsgcipr.orgnih.gov This cleavage reaction generates a free secondary amine on the pyrrolidine ring, which can then participate in a variety of subsequent reactions, such as acylation, alkylation, or sulfonylation, to introduce new functional groups. The generation of the intermediate tert-butyl cation during deprotection can sometimes lead to side reactions, such as alkylation of nucleophilic sites on the molecule. acsgcipr.org
Beyond simple deprotection, the N-Boc-pyrrolidine ring can undergo other transformations. For example, asymmetric deprotonation of the carbon atom alpha to the nitrogen using a strong base like s-butyllithium in the presence of a chiral ligand (e.g., sparteine) can generate a chiral organolithium species. researchgate.net This intermediate can then react with various electrophiles to introduce substituents at the C-2 position of the pyrrolidine ring in a stereocontrolled manner.
Modification of the Pyrrolidine Nitrogen (e.g., Boc Deprotection and Re-functionalization)
The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen is a widely used protecting group due to its stability under various conditions and its susceptibility to removal under specific, typically acidic, protocols. acsgcipr.orgorganic-chemistry.org The deprotection of the nitrogen atom is a critical first step for subsequent functionalization, restoring the nucleophilicity of the secondary amine. acsgcipr.org
The removal of the Boc group is generally accomplished under anhydrous acidic conditions, which proceed via the formation of a tertiary carbocation. organic-chemistry.org A variety of reagents can be employed for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol being the most common. mdpi.com The choice of reagent can be tailored to the sensitivity of other functional groups within the molecule. Alternative, milder methods have also been developed to avoid harsh acidic conditions, including the use of oxalyl chloride in methanol or employing deep eutectic solvents. mdpi.comresearchgate.netuky.edu
Once the Boc group is removed to yield 2,4-dichloro-6-(pyrrolidin-3-yl)pyrimidine, the newly exposed secondary amine can participate in a wide range of reactions to introduce new functional groups. Standard amine derivatization reactions such as acylation, alkylation, sulfonylation, and reductive amination can be employed to append a variety of substituents, thereby expanding the molecular diversity of the scaffold.
| Reagent/System | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 h | mdpi.com |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature, 1-4 h | mdpi.com |
| Phosphoric Acid (aq.) | - | 50-90 °C | organic-chemistry.org |
| Oxalyl Chloride | Methanol | Room Temperature, 1-4 h | researchgate.netuky.edu |
| Choline Chloride/p-TSA (DES) | - | 60 °C, 10-30 min | mdpi.com |
Derivatization of the Pyrrolidine Ring System
Direct functionalization of the pyrrolidine ring's carbon skeleton, while the substituent is attached to the dichloropyrimidine core, presents a more complex synthetic challenge. The reactivity of the C-H bonds on the pyrrolidine ring is significantly lower than that of the other functional sites. Modern synthetic methods, such as late-stage C-H activation, could potentially be employed to introduce substituents at the C2, C4, or C5 positions of the pyrrolidine ring. However, achieving regioselectivity would be a significant hurdle, and such reactions would need to be compatible with the highly reactive dichloropyrimidine moiety.
More commonly, derivatization of the pyrrolidine ring is accomplished prior to its attachment to the pyrimidine core. Synthetically modified pyrrolidine precursors, such as those containing hydroxyl, amino, or alkyl groups, can be used as starting materials to build the target molecule with pre-existing diversity on the pyrrolidine ring.
Pyrimidine Ring Transformations and Fused Heterocycle Formation
The 2,4-dichloropyrimidine core is the most reactive part of the molecule, primed for nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms are excellent leaving groups and can be displaced sequentially by a variety of nucleophiles. This reactivity is central to the construction of more complex derivatives, particularly fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines, which are analogues of purines and often exhibit significant biological activity. nih.gov
| Reaction Type | Key Reagents/Catalysts | Fused System Formed | Reference |
|---|---|---|---|
| Nucleophilic Substitution / Intramolecular Cyclization | Amines, Palladium catalysts (e.g., Pd(dppf)2Cl2) | Pyrrolo[2,3-d]pyrimidine | nih.gov |
| Cascade Annulation | 6-Aminouracils, I2/DMSO | Pyrrolo[2,3-d]pyrimidine | nih.gov |
| Three-Component Reaction | Arylglyoxals, 6-Aminouracil, TBAB | Pyrrolo[2,3-d]pyrimidine | scielo.org.mx |
| Lewis Acid-Mediated Cyclization | Boron Trifluoride Etherate | Pyrido[2,4-d]pyrimidinone | semanticscholar.org |
The stepwise displacement of the two chlorine atoms allows for the introduction of two different nucleophiles, further enhancing the structural diversity of the resulting products. This sequential substitution strategy is a cornerstone of combinatorial chemistry efforts aimed at building libraries of compounds for biological screening.
Molecular Mechanisms and Biological Target Interactions of Pyrimidine Derivatives with Pyrrolidine Moieties
Kinase Enzyme Inhibition
The pyrimidine (B1678525) core is a well-established "hinge-binding" motif for many protein kinases, mimicking the adenine (B156593) base of ATP. The addition of a pyrrolidine (B122466) ring provides a three-dimensional structural element that can be functionalized to enhance potency, selectivity, and pharmacokinetic properties. The Boc-protected pyrrolidine moiety in 2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine is a versatile handle for introducing further diversity into the final compounds.
Plasmodial Kinases (PfGSK3, PfPK6) in Antimalarial Research
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. Protein kinases essential for the parasite's life cycle are attractive targets. While direct studies on this compound are not extensively reported, the pyrimidine scaffold is a known pharmacophore for antimalarial agents. nih.gov Pyrimidine derivatives have been investigated as inhibitors of various plasmodial kinases. For instance, pyrimethamine, a diaminopyrimidine, targets the parasite's dihydrofolate reductase. gsconlinepress.com More recently, pyrimidine-based compounds have been explored as inhibitors of plasmodial glycogen (B147801) synthase kinase-3 (PfGSK3) and cyclin-dependent kinase-like kinase (PfPK6), which are crucial for parasite survival. malariaworld.org The general structure of this compound, with its reactive chloro groups, makes it an ideal starting material for the synthesis of a library of substituted pyrimidines for screening against these and other plasmodial kinases. The pyrrolidine moiety can be deprotected and further modified to optimize binding to the kinase active site.
Aurora Kinase Inhibition and its Role in Oncogene Regulation (cMYC/MYCN)
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and are frequently overexpressed in human cancers. The inhibition of Aurora kinases is a promising strategy for cancer therapy. Research has led to the development of a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine derivatives as potent Aurora A kinase inhibitors. nih.govacs.org These compounds have been shown to reduce the levels of the oncoproteins cMYC and MYCN, which are stabilized by Aurora A kinase. nih.govacs.org
The synthesis of these inhibitors often involves the use of a dichloropyrimidine scaffold, which is subsequently functionalized. The compound this compound is a key intermediate in this process. The Boc-protected pyrrolidine is introduced at the 6-position of the dichloropyrimidine core. The two chlorine atoms at the 2- and 4-positions are then sequentially substituted with other chemical groups to generate the final, active inhibitor. For example, a lead compound in this class, which potently inhibited the proliferation of high-MYC expressing small-cell lung cancer cell lines, was synthesized from a similar pyrrolidinyl-pyrimidine intermediate. nih.govacs.org
Table 1: Aurora Kinase Inhibition Data for a Representative Pyrrolidinyl-Pyrimidine Derivative
| Compound | Target Kinase | IC50 (nM) | Cell Line | Effect |
| Compound 13 | Aurora A | < 200 | SCLC | >50% reduction in cMYC/MYCN levels at 1.0 µM |
Data sourced from studies on 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine derivatives. nih.govacs.org
Janus Kinase 3 (JAK3) Pathway Modulation
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for cytokine signaling. The JAK-STAT pathway is crucial for immune cell development and function, and its dysregulation is implicated in autoimmune diseases and cancers. JAK3, in particular, is primarily expressed in hematopoietic cells, making it an attractive target for immunomodulatory and anticancer drugs.
Pyrrolopyrimidine scaffolds have been successfully employed in the development of potent and selective JAK inhibitors. nih.govnih.gov For example, tofacitinib, a potent JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core. While this compound itself is not a direct JAK3 inhibitor, its structural components are relevant to this class of molecules. The dichloropyrimidine core can be elaborated to create more complex heterocyclic systems, and the pyrrolidine moiety can be modified to interact with specific residues in the JAK3 active site, thereby conferring selectivity over other JAK isoforms.
Phosphoinositide 3-Kinase (PI3K) / mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. A wide variety of heterocyclic compounds, including those with pyrimidine and pyridopyrimidine cores, have been investigated as PI3K and mTOR inhibitors. nih.gov
The development of dual PI3K/mTOR inhibitors is of particular interest to overcome feedback mechanisms that can arise from inhibiting a single target in the pathway. The morpholine (B109124) ring is a common feature in many PI3K inhibitors, where it often forms a key hydrogen bond in the kinase hinge region. The pyrrolidine ring in this compound can be considered a bioisostere of the morpholine ring and, upon deprotection and further derivatization, could be optimized to achieve similar interactions. The dichloropyrimidine backbone of the title compound provides the necessary framework for building potent PI3K/mTOR inhibitors.
Antiviral Activities
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drugs etravirine (B1671769) and rilpivirine, has demonstrated high potency against wild-type and drug-resistant strains of HIV-1. nih.gov
The core structure of these drugs is a pyrimidine ring substituted with two aryl groups. While this compound does not fit the classic DAPY template, its pyrimidine core is a key feature of this class of antivirals. The reactive chlorine atoms on the pyrimidine ring allow for the introduction of various aryl and other substituents, making it a valuable starting material for the synthesis of novel NNRTI candidates. The pyrrolidine moiety could be explored as a novel substituent to interact with different regions of the NNRTI binding pocket, potentially leading to inhibitors with improved resistance profiles.
Dengue and Zika Virus Envelope Protein Inhibition
Derivatives of pyrimidine have been identified as promising inhibitors of Dengue (DENV) and Zika (ZIKV) viruses, which are mosquito-borne flaviviruses of significant global health concern. The envelope (E) protein on the surface of these viruses is a crucial component for viral entry into host cells, making it an attractive target for antiviral drug development.
While direct antiviral activity of this compound has not been detailed, its structural framework is central to the synthesis of potent DENV and ZIKV inhibitors. The dichloropyrimidine moiety can be selectively functionalized to introduce various substituents that can interact with the viral E protein. For instance, pyrimidine analogs have been shown to inhibit these viruses with effective concentrations in the low micromolar range. The general mechanism of such inhibitors is to prevent the conformational changes in the E protein that are necessary for membrane fusion and viral entry.
Research into related pyrimidine derivatives has provided insights into their antiviral potential. The following table illustrates the inhibitory activity of a representative pyrimidine analog against DENV-2 and ZIKV.
| Compound | Target Virus | EC50 (µM) |
| Pyrimidine Analog 16a | DENV-2 | 1.4 |
| Pyrimidine Analog 16a | ZIKV | 2.4 |
EC50: Half-maximal effective concentration
Serotonin (B10506) Receptor Modulation, specifically 5-HT2C Agonism
The serotonin 2C (5-HT2C) receptor is a G protein-coupled receptor that has been identified as a therapeutic target for a variety of central nervous system disorders, including obesity and schizophrenia. The development of selective 5-HT2C agonists is a key area of research. Pyrimidine derivatives have emerged as a promising class of compounds in this context.
The scaffold of this compound is suitable for the synthesis of novel 5-HT2C receptor modulators. The dichloro groups on the pyrimidine ring can be substituted with various moieties to optimize binding affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B. The pyrrolidine portion of the molecule can also be modified to fine-tune the pharmacological profile. Studies on disubstituted pyrimidine derivatives have demonstrated their potential as potent and selective 5-HT2C agonists.
The following table presents binding affinity data for representative disubstituted pyrimidine compounds at the 5-HT2C receptor.
| Compound | 5-HT2C Ki (nM) |
| Pyrimidine Derivative 10a | 7.9 |
| Pyrimidine Derivative 10f | 19.0 |
Ki: Inhibition constant, a measure of binding affinity.
Mechanisms of Antiproliferative and Anticancer Activity, including PROTAC Design
Pyrimidine derivatives are a well-established class of compounds with significant antiproliferative and anticancer activities. They can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling pathways. The 2,4-dichloropyrimidine (B19661) core is a common feature in many kinase inhibitors.
A particularly innovative and promising application for this compound is in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC typically consists of a ligand that binds to the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The structure of this compound makes it an ideal building block for PROTAC synthesis. The dichloropyrimidine can be modified to serve as the warhead that binds to a target protein, such as a kinase implicated in cancer. Following the removal of the Boc protecting group, the pyrrolidine nitrogen can be used to attach a linker, which is then connected to an E3 ligase ligand. This modular approach allows for the rapid generation of libraries of PROTACs for screening and optimization.
The antiproliferative activity of pyrimidine derivatives has been demonstrated in various cancer cell lines. The table below shows the half-maximal inhibitory concentration (IC50) values for a representative pyrimidine derivative against a human cancer cell line.
| Compound | Cell Line | IC50 (µM) |
| Pyrimidine Derivative L-18 | H1975 (NSCLC) | 0.65 |
IC50: Half-maximal inhibitory concentration; NSCLC: Non-small cell lung cancer.
Receptor Binding Affinity and Functional Assays for Target Engagement
To characterize the interaction of novel compounds with their biological targets, receptor binding affinity and functional assays are essential. For pyrimidine derivatives synthesized from this compound, these assays would be crucial to determine their potency and mechanism of action.
Binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor. Functional assays, on the other hand, measure the biological response elicited by the compound, such as receptor activation (agonism) or inhibition (antagonism).
For pyrimidine derivatives designed as 5-HT2C agonists, functional assays would measure the stimulation of downstream signaling pathways, such as inositol (B14025) phosphate (B84403) turnover. For those developed as anticancer agents, assays would assess the inhibition of target kinase activity or the induction of apoptosis in cancer cells.
The following table provides representative binding affinity data for a pyrimidine derivative at a specific receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Disubstituted Pyrimidine 10a | 5-HT2C | 7.9 |
This data is crucial for establishing structure-activity relationships and for guiding the optimization of lead compounds.
Emerging Research Avenues and Future Directions in the Study of Pyrimidine Pyrrolidine Chemical Compounds
Design and Synthesis of Multi-Target Directed Ligands
The development of multi-target directed ligands (MTDLs) represents a paradigm shift in drug discovery, moving away from the "one target, one molecule" approach to a more holistic strategy that can address the multifactorial nature of complex diseases like cancer and neurodegenerative disorders. The pyrimidine-pyrrolidine scaffold is a privileged framework in the design of MTDLs, offering a unique combination of structural rigidity and flexibility that allows for the precise targeting of multiple biological entities.
The pyrimidine (B1678525) core can engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for anchoring the molecule to a protein's active site. The pyrrolidine (B122466) ring, particularly when stereochemically defined, provides a three-dimensional vector for exploring deeper into binding pockets or for the attachment of additional pharmacophoric groups. This modularity is key to the design of MTDLs.
A significant area of application for pyrimidine-pyrrolidine-based MTDLs is in oncology, specifically in the dual inhibition of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). researchgate.netacs.org These two kinases are central to a signaling pathway that is frequently hyperactivated in cancer cells. The design of pyrrolidinyl pyrido-pyrimidinone derivatives that can simultaneously inhibit both PI3Kα and mTOR has shown considerable promise. researchgate.netacs.org
In the realm of neurodegenerative diseases, particularly Alzheimer's disease, the pyrimidine-pyrrolidine scaffold has been employed to create hybrid molecules that can tackle the multifaceted pathology of the condition. nih.govnih.govnih.gov Researchers have synthesized pyrimidine/pyrrolidine-sertraline hybrids capable of inhibiting cholinesterases (AChE and BChE), monoamine oxidases (MAO-A and MAO-B), and β-site amyloid precursor protein cleaving enzyme-1 (BACE-1). nih.govnih.govnih.gov The synthetic strategies for these MTDLs often involve convergent pathways, allowing for the late-stage introduction of diverse functionalities to fine-tune their activity against multiple targets. The Boc-protected pyrrolidine moiety in "2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine" is an ideal starting point for such synthetic endeavors, as the Boc group can be readily removed to allow for the attachment of other pharmacophores.
| Compound Class | Targeted Diseases | Key Targets |
| Pyrrolidinyl pyrido-pyrimidinones | Cancer | PI3Kα, mTOR |
| Pyrimidine/pyrrolidine-sertraline hybrids | Alzheimer's Disease | AChE, BChE, MAO-A, MAO-B, BACE-1 |
| Pyrrolo[2,3-d]pyrimidine derivatives | Cancer | EGFR, Her2, VEGFR2, CDK2 |
Application in Targeted Protein Degradation (e.g., PROTACs) and Covalent Inhibitors
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at its forefront. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The pyrimidine-pyrrolidine scaffold is an attractive component in PROTAC design due to its proven ability to bind to a wide range of protein targets, particularly kinases.
The "this compound" molecule possesses key features that make it a suitable starting point for PROTAC synthesis. The dichloropyrimidine moiety can be functionalized to serve as the warhead that binds to the protein of interest. The Boc-protected pyrrolidine provides a convenient handle for the attachment of a linker, which is then connected to an E3 ligase-recruiting ligand. The structural versatility of the pyrimidine-pyrrolidine core allows for the optimization of the spatial orientation of the warhead and the E3 ligase ligand, which is critical for efficient ternary complex formation and subsequent protein degradation. Pyrimidine-based PROTACs have been developed for the degradation of Janus kinases (JAKs), demonstrating the utility of this scaffold in TPD. nih.gov
In addition to their use in PROTACs, pyrimidine-pyrrolidine derivatives are also being explored as covalent inhibitors. Covalent inhibitors form a permanent bond with their target protein, often leading to prolonged duration of action and increased potency. The 2,4-dichloropyrimidine (B19661) functionality present in the subject compound is a latent electrophile. One of the chlorine atoms can undergo nucleophilic aromatic substitution (SNA_r) with a suitably positioned nucleophilic residue, such as a cysteine, on the target protein. This reaction results in the formation of a stable covalent bond.
The reactivity of the chloropyrimidine can be tuned by the electronic properties of the rest of the molecule, allowing for the design of inhibitors with a balance of reactivity and selectivity, thereby minimizing off-target effects. The development of chloropyrimidine-based covalent inhibitors of kinases like MSK1 has highlighted the potential of this approach. researchgate.netnih.gov
| Therapeutic Modality | Role of Pyrimidine-Pyrrolidine Scaffold | Key Structural Feature |
| PROTACs | Warhead for target protein binding and scaffold for linker attachment | Functionalizable pyrimidine and pyrrolidine rings |
| Covalent Inhibitors | Electrophilic warhead for covalent bond formation | Dichloropyrimidine moiety |
Exploiting Chemoinformatics and Artificial Intelligence in Compound Discovery
The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the landscape of drug discovery. These computational tools are being increasingly applied to the exploration of the chemical space around the pyrimidine-pyrrolidine scaffold to accelerate the identification of novel drug candidates.
Virtual screening and molecular docking are being used to screen large libraries of pyrimidine-pyrrolidine derivatives against various biological targets. nih.gov These methods predict the binding affinity and mode of interaction of the compounds, allowing for the prioritization of molecules for synthesis and experimental testing. For instance, computational approaches have been instrumental in identifying novel pyrimidine-based inhibitors of cyclin-dependent kinase 9 (CDK9). nih.gov
Machine learning (ML) models are being developed to predict the bioactivity of pyrimidine-pyrrolidine compounds based on their structural features. nih.gov These models are trained on large datasets of known active and inactive compounds and can learn complex structure-activity relationships (SAR). This allows for the in silico prediction of the biological activity of novel, unsynthesized molecules, thereby guiding the design of more potent and selective compounds. ML algorithms are also being used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds, which is crucial for their development as drugs.
The structural features of "this compound" make it an ideal candidate for inclusion in such computational and high-throughput screening approaches. The dichloropyrimidine and Boc-pyrrolidine moieties provide clear points for diversification, allowing for the generation of large virtual or real libraries for screening.
| Computational Approach | Application in Pyrimidine-Pyrrolidine Research |
| Virtual Screening & Molecular Docking | Identification of novel inhibitors and prediction of binding modes |
| Machine Learning | Prediction of bioactivity and ADMET properties, SAR analysis |
| DNA-Encoded Libraries | High-throughput screening of large compound collections |
Development of Novel Stereoselective Synthetic Methodologies
The stereochemistry of the pyrrolidine ring in pyrimidine-pyrrolidine compounds is often critical for their biological activity. Therefore, the development of novel stereoselective synthetic methodologies is a key area of research. The goal is to control the three-dimensional arrangement of atoms in the molecule, leading to the synthesis of single enantiomers or diastereomers with optimized pharmacological properties.
A common strategy for the stereoselective synthesis of substituted pyrrolidines is the use of chiral precursors from the "chiral pool," such as L-proline and L-hydroxyproline. nih.gov These readily available and enantiomerically pure starting materials can be chemically modified to introduce the desired substituents while retaining the stereochemical integrity of the pyrrolidine ring.
Catalytic asymmetric synthesis is another powerful approach. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective method for the enantioselective construction of the pyrrolidine ring. nih.gov This reaction can generate multiple stereocenters in a single step with high levels of stereocontrol. The choice of chiral catalyst, often a metal complex with a chiral ligand, is crucial for achieving high enantioselectivity.
Other stereoselective methods for pyrrolidine synthesis include intramolecular cyclizations of chiral acyclic precursors and palladium-catalyzed hydroarylation reactions. nih.gov The challenge lies in integrating these methods into the synthesis of the complete pyrimidine-pyrrolidine scaffold. This often requires careful planning of the synthetic route to ensure that the stereocenter in the pyrrolidine ring is installed early and is not compromised in subsequent reaction steps.
The synthesis of a specific enantiomer of "this compound" would likely involve one of these stereoselective strategies to construct the chiral 3-substituted pyrrolidine intermediate before its coupling to the dichloropyrimidine core.
| Synthetic Strategy | Description |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like L-proline. |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts to control the stereochemical outcome of reactions, such as 1,3-dipolar cycloadditions. |
| Intramolecular Cyclization | Cyclization of chiral acyclic precursors to form the pyrrolidine ring. |
| Palladium-Catalyzed Hydroarylation | Stereoselective addition of an aryl group and a hydrogen atom across a double bond in a pyrroline (B1223166) precursor. |
Advanced Structural Biology Techniques for High-Resolution Interaction Analysis
Understanding the precise interactions between a pyrimidine-pyrrolidine compound and its biological target at the atomic level is fundamental for structure-based drug design and optimization. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are providing unprecedented insights into these interactions.
X-ray crystallography has been instrumental in determining the three-dimensional structures of numerous pyrimidine-pyrrolidine inhibitors in complex with their target proteins, particularly kinases. researchgate.netacs.orgacs.org These high-resolution structures reveal the specific binding mode of the inhibitor, including the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to its affinity and selectivity. This information is invaluable for medicinal chemists to design new analogs with improved properties. For example, crystal structures of pyrrolo[2,3-d]pyrimidine derivatives bound to kinases like MPS1 and LRRK2 have guided the optimization of these inhibitors. researchgate.netacs.org
Cryo-EM is emerging as a powerful technique for determining the structures of large protein complexes that are difficult to crystallize. nih.govmdpi.com This is particularly relevant for studying the interactions of pyrimidine-pyrrolidine compounds with membrane proteins or multi-protein complexes. As cryo-EM technology continues to advance, it is expected to play an increasingly important role in the structural elucidation of the targets of these compounds.
Nuclear magnetic resonance (NMR) spectroscopy is another valuable tool for studying protein-ligand interactions in solution. nih.govresearchgate.net NMR can provide information on the dynamics of the interaction and can be used to identify the binding site of a ligand on a protein. It is particularly useful for studying weaker interactions that may not be readily captured by crystallography or cryo-EM.
These advanced structural biology techniques, often used in combination, are providing a detailed roadmap for the rational design of the next generation of pyrimidine-pyrrolidine-based therapeutic agents with enhanced potency, selectivity, and safety profiles.
| Technique | Application in Pyrimidine-Pyrrolidine Research |
| X-ray Crystallography | High-resolution determination of inhibitor binding modes in protein active sites. |
| Cryo-Electron Microscopy (Cryo-EM) | Structural analysis of large protein complexes and membrane proteins bound to inhibitors. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Study of protein-ligand interactions in solution, including dynamics and binding site mapping. |
Q & A
Q. What safety protocols are recommended for handling 2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats must be worn. Reactions should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated into halogenated organic waste containers and disposed of via certified hazardous waste management services to prevent environmental contamination. These protocols align with best practices for structurally related chlorinated pyrimidines .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step approach is typical:
- Step 1 : Boc-protection of pyrrolidin-3-amine using di-tert-butyl dicarbonate in dichloromethane with a catalytic base (e.g., DMAP).
- Step 2 : Coupling the Boc-protected pyrrolidine to a 2,4,6-trichloropyrimidine core via nucleophilic aromatic substitution (SNAr) in anhydrous THF or DMF at 60–80°C. Use of Hunig’s base (DIPEA) enhances regioselectivity at the 6-position. Reaction progress is monitored by TLC (hexane:EtOAc 3:1) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the Boc-group tert-butyl protons (δ ~1.4 ppm) and pyrrolidine CH2/CH resonances (δ 3.0–3.5 ppm).
- HPLC-MS : Electrospray ionization (ESI+) confirms molecular weight ([M+H]+ expected ~357.3 g/mol). Purity ≥95% is achievable via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- X-ray crystallography (if crystalline): Resolves regiochemistry and confirms stereoelectronic effects of the Boc group .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions involving the Boc-protected pyrrolidine moiety?
- Methodological Answer : Low yields often stem from steric hindrance or Boc-group instability. Strategies include:
- Solvent optimization : Switch from THF to DMF to enhance solubility of intermediates.
- Temperature control : Maintain 60°C to balance reaction rate and Boc-group stability.
- Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling as an alternative to SNAr.
- In situ deprotection : Use TFA to remove Boc temporarily, then reprotect post-coupling .
Q. What strategies enable regioselective substitution at the 2- and 4-chloro positions of the pyrimidine ring?
- Methodological Answer :
- 2-Position selectivity : Employ bulky palladium catalysts (e.g., t-BuXPhos) for Suzuki-Miyaura coupling, leveraging steric effects to favor the 2-position.
- 4-Position selectivity : Use microwave-assisted heating (120°C, DMSO) with NaN3 to replace chloride via SNAr.
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution to guide reagent selection. Contradictions in regioselectivity data should be resolved via competitive reaction kinetics .
Q. How should researchers analyze contradictory data in stability studies under acidic or basic conditions?
- Methodological Answer :
- Kinetic profiling : Conduct pH-dependent degradation studies (pH 1–13) with HPLC monitoring at 254 nm.
- Mechanistic studies : Use LC-MS to identify degradation products (e.g., Boc deprotection at pH <2).
- Controlled experiments : Compare stability in aqueous vs. anhydrous solvents (e.g., MeOH vs. DCM). Data contradictions often arise from solvent polarity or trace metal impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
